N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide
Description
N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a cyclobutane ring, a propyl group, and a dioxothiolan moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-2-5-12(6-3-7-12)11(14)13-10-4-8-17(15,16)9-10/h10H,2-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUFSXRLSZUKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide typically involves the reaction of 3-aminothiolane with propylcyclobutane-1-carboxylic acid. The reaction is carried out in the presence of a strong base, such as potassium hydroxide, in an aprotic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxothiolan moiety to thiolane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The dioxothiolan moiety can interact with thiol groups in proteins, leading to the modulation of enzyme activity. The compound may also interfere with cellular redox processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine: Similar structure but with a diethylpropane moiety.
N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide: Contains a phenyl group instead of a propyl group.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide is unique due to its combination of a cyclobutane ring and a dioxothiolan moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
